5-Benzyl-1H-tetrazole

描述

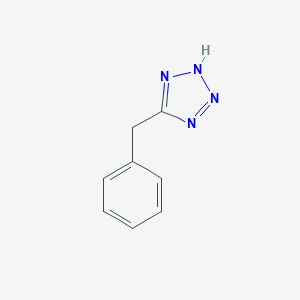

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-benzyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279040 | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18489-25-3 | |

| Record name | 18489-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyl 1h Tetrazole and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, form the cornerstone for the synthesis of the tetrazole ring. This approach involves the reaction of a 1,3-dipole (an azide) with a dipolarophile (a nitrile) to construct the five-membered heterocyclic ring.

[3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition reaction between a nitrile (such as benzyl (B1604629) cyanide) and an azide (B81097) source (commonly sodium azide, NaN₃) is the most fundamental method for synthesizing 5-substituted 1H-tetrazoles. thieme-connect.com This reaction involves the formal addition of the three nitrogen atoms of the azide ion across the carbon-nitrogen triple bond of the nitrile. The process is believed to proceed through the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide ion, followed by cyclization to form the stable, aromatic tetrazole ring. While the reaction can be performed thermally, it often requires high temperatures and long reaction times, which has prompted the development of numerous catalytic systems to facilitate the transformation under milder conditions.

Catalyst-Mediated Processes

To overcome the high activation barrier associated with the uncatalyzed cycloaddition, various catalysts have been developed. These catalysts function by activating the nitrile group, thereby accelerating the rate of the cycloaddition reaction. The methodologies are broadly categorized based on the nature of the catalyst employed.

Transition metal salts and complexes are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. They typically function as Lewis acids, coordinating to the nitrogen atom of the nitrile and increasing its electrophilicity.

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄•5H₂O): An efficient and environmentally friendly method utilizes a catalytic amount of CuSO₄•5H₂O for the [3+2] cycloaddition of various nitriles with sodium azide. scielo.br The reaction proceeds under mild conditions in DMSO, providing good to excellent yields for a range of aromatic, heterocyclic, and aliphatic nitriles. scielo.br For the synthesis of 5-benzyl-1H-tetrazole, this method has demonstrated high efficiency.

| Nitrile Substrate | Time (h) | Yield (%) |

|---|---|---|

| Benzonitrile | 2 | 92 |

| 4-Chlorobenzonitrile | 1 | 95 |

| Benzyl cyanide | 0.5 | 95 |

| 4-Methylbenzonitrile | 3 | 90 |

CoY Zeolite: Zeolites, such as CoY zeolite, serve as heterogeneous catalysts. Their porous structure and the presence of metal cations create active sites that can promote the cycloaddition reaction, offering advantages like easy catalyst recovery and reusability. thieme-connect.com

Zinc(II) Salts: Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used and effective catalysts for tetrazole synthesis. They are believed to activate the nitrile group, facilitating the cycloaddition with azide. This method is often carried out in solvents like water or DMF. nih.govresearchgate.net

Lewis acids other than transition metal salts also effectively catalyze the formation of tetrazoles by activating the nitrile substrate.

Nano-TiCl₄.SiO₂: A solid Lewis acid catalyst, nano-TiCl₄.SiO₂, has been shown to be extremely efficient for preparing 5-substituted 1H-tetrazoles. scielo.org.zajournals.co.za This heterogeneous catalyst is synthesized from nano-SiO₂ and TiCl₄ and can be easily recovered and reused. scielo.org.za The reaction of various benzonitriles with sodium azide in DMF under reflux proceeds in high yields. scielo.org.zajournals.co.za

| Nitrile Substrate | Time (h) | Yield (%) |

|---|---|---|

| Benzonitrile | 2 | 95 |

| 4-Nitrobenzonitrile | 1 | 98 |

| 3-Hydroxybenzonitrile | 3 | 80 |

| 4-Methylbenzonitrile | 2.5 | 90 |

Indium(III) Chloride (InCl₃): InCl₃ is an effective Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide. organic-chemistry.orgresearchgate.net The reaction proceeds with low catalyst loading under mild conditions. organic-chemistry.org Aromatic oximes with electron-donating groups tend to give higher yields in shorter reaction times. organic-chemistry.orgresearchgate.netthieme-connect.com

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): CAN has been reported as an efficient catalyst for the [3+2] cycloaddition reaction between nitriles and sodium azide, yielding 5-benzyl- or 5-aryl-1H-tetrazoles in excellent yields (82–99%) when conducted in DMF at 110 °C. thieme-connect.com CAN is also used in the N-dearylation of N-p-anisylazoles, which is a useful reaction for releasing the parent NH-azole, including tetrazoles. figshare.comnih.gov

Brønsted acids catalyze the cycloaddition by protonating the nitrile nitrogen, which increases its electrophilicity and facilitates the subsequent attack by the azide ion.

OSU-6: A hexagonal mesoporous silica (B1680970), OSU-6, which has mild Brønsted acid properties, serves as a highly efficient, metal-free, heterogeneous catalyst for the synthesis of 5-benzyl and 5-aryl-1H-tetrazoles. nih.govnih.gov The reaction of benzyl cyanide with sodium azide was optimized using this catalyst, affording a high yield of the desired product. nih.gov The catalyst is robust and can be recycled multiple times without a significant drop in performance. nih.govnih.gov

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 90 | 12 | Trace |

| Dioxane | 90 | 12 | 10 |

| DMF | RT | 24 | No Reaction |

| DMF | 70 | 12 | 65 |

| DMF | 90 | 12 | 94 |

| DMF | 110 | 12 | 94 |

Silica Sulfuric Acid (SSA): SSA is a solid acid catalyst that efficiently promotes the [3+2] cycloaddition of nitriles and sodium azide. nih.govnih.gov This heterogeneous catalyst allows for a simple, one-pot protocol for synthesizing a variety of 5-substituted 1H-tetrazoles in excellent yields (72%–95%) in refluxing DMF. nih.govsemanticscholar.orgresearchgate.net

L-Proline: The amino acid L-proline has been identified as an efficient, environmentally benign, and cost-effective organocatalyst for this transformation. organic-chemistry.orgorganic-chemistry.org The protocol is applicable to a broad range of substrates, including aliphatic and aryl nitriles, and offers a safer alternative to methods using strong Lewis acids. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The reaction is typically carried out in DMF at 110°C for 1–2 hours. organic-chemistry.org

Nanoparticles have emerged as highly effective heterogeneous catalysts due to their large surface-area-to-volume ratio, which enhances catalytic activity. Many of these catalysts are magnetic, allowing for easy separation and recycling. thieme-connect.com

ZnO Nanoparticles: Nanocrystalline zinc oxide is an effective and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.govresearchgate.net The Lewis acidic sites on the ZnO surface are thought to activate the nitrile's triple bond. nih.gov Mixed metal oxides, such as nano ZnO/Co₃O₄, have also been shown to have excellent catalytic efficiency. rsc.orgresearchgate.net

CuFe₂O₄ Nanoparticles: Copper ferrite (CuFe₂O₄) nanoparticles are magnetically recoverable and reusable catalysts that have been successfully employed in the synthesis of 5-substituted 1H-tetrazoles from both nitriles and (E)-aldoximes with sodium azide. benthamdirect.comjsynthchem.comresearchgate.netresearchgate.net These reactions proceed under mild conditions to give the products in good to excellent yields. researchgate.net

Fe₃O₄@SiO₂ Nanoparticles: Core-shell magnetic nanoparticles, such as silica-coated magnetite (Fe₃O₄@SiO₂), functionalized with acidic groups or metal complexes, are robust and highly efficient catalysts. jsynthchem.comias.ac.in For example, Fe₃O₄@SiO₂-SO₃H acts as a magnetically recoverable solid acid catalyst for the cycloaddition of benzonitrile and sodium azide. jsynthchem.com Other functionalized versions, like Fe₃O₄@SiO₂.SnCl₄, have also been developed and show high activity. iau.iroiccpress.com

Other Nanoparticles: A wide array of other nanoparticles have been successfully used as catalysts, including mesoporous ZnS, silver nanoparticles (Ag NPs), gold nanoparticles (Au NPs), graphene, and platinum nanoparticles on reduced graphene oxide (Pt NPs@rGO), highlighting the versatility of nanomaterials in promoting this important reaction. thieme-connect.com

Recyclable Catalyst Systems

The development of recyclable catalyst systems for the synthesis of 5-substituted-1H-tetrazoles, including this compound, aligns with the principles of green chemistry by minimizing waste and reducing costs. Several heterogeneous catalysts have demonstrated high efficiency and reusability in the [3+2] cycloaddition reaction between nitriles and sodium azide.

One notable example is OSU-6, a hexagonal mesoporous silica with mild Brönsted acid properties, which functions as a metal-free, heterogeneous catalyst. It effectively promotes the 1,3-dipolar addition of azides to nitriles under relatively mild conditions. Studies have shown that OSU-6 can be reused up to five times without a significant decrease in its catalytic activity. researchgate.net

Another effective recyclable catalyst is a copper(II) complex immobilized on nanodiamond@folic acid (ND@FA-Cu(ii)). This system demonstrates high thermal stability and can be reused for at least five consecutive cycles without a substantial loss in efficiency, achieving high yields of tetrazole derivatives under mild, eco-friendly conditions. nih.gov Similarly, magnetic nanoparticles have been utilized as a core for catalyst support, such as in the Fe3O4@SiO2−TCT−GA−Cu(II) system. The magnetic nature of this catalyst allows for easy separation from the reaction mixture using an external magnet, and it has been shown to be reusable for up to seven runs.

Nano-TiCl4.SiO2 is another solid Lewis acid catalyst that has proven to be highly efficient for the preparation of 5-substituted 1H-tetrazole derivatives. Its advantages include a simple and environmentally benign synthesis, and it can be conveniently recovered and reused for a minimum of three cycles. nih.gov

| Recyclable Catalyst | Substrate | Yield (%) | Reaction Conditions | Reusability |

|---|---|---|---|---|

| OSU-6 | Benzyl Cyanide | 94% | DMF, 90 °C | Up to 5 cycles |

| ND@FA-Cu(ii) | Benzyl Alcohol (via in situ oxidation to nitrile) | Up to 97% | Ethanol, Reflux | Up to 5 cycles |

| Fe3O4@SiO2−TCT−GA−Cu(II) | Aromatic Nitriles | High Yields | Aqueous medium, Mild temperature | Up to 7 cycles |

| nano-TiCl4.SiO2 | Various Nitriles | High Yields | - | At least 3 cycles |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of 5-substituted-1H-tetrazoles has significantly benefited from this technology. nih.govthieme-connect.com

The application of microwave heating can accelerate the [3+2] cycloaddition of nitriles with sodium azide. For instance, the transformation of less reactive nitriles into 5-substituted 1H-tetrazoles can be efficiently achieved in dimethylformamide (DMF) under microwave irradiation. beilstein-journals.org In some cases, the reaction time can be reduced from several hours to just a few minutes, with yields often improving. researchgate.net

Microwave-assisted synthesis can be combined with various catalytic systems to further enhance reaction efficiency. For example, scandium triflate has been used as a catalyst in water or isopropanol/water mixtures under microwave irradiation to prepare a range of 5-substituted 1H-tetrazoles from aryl, aliphatic, and vinyl nitriles. beilstein-journals.org

| Reactants | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|

| 3-Phenylpropionitrile, Sodium Azide | DMF, Microwave | 2.5 h | 69% |

| Various Nitriles, Sodium Azide | Scandium triflate, Water or i-PrOH/water, Microwave | - | - |

| Aryl Nitriles, Sodium Azide | Various Catalysts, Microwave | Minutes | High |

Transformation of Carboxylic Acid Derivatives

Routes via Imidoyl Azides

An established, though less common, route to 5-substituted-1H-tetrazoles involves the transformation of carboxylic acid derivatives via imidoyl azide intermediates. This method typically begins with the conversion of a carboxylic acid to an imidate. The imidate is then reacted with hydrazine to form an amidrazone. Subsequent diazotization of the amidrazone generates an unstable imidoyl azide, which undergoes spontaneous intramolecular cyclization to yield the 5-substituted-1H-tetrazole. scielo.br This synthetic pathway provides an alternative to the more common nitrile-azide cycloaddition. scielo.br

Reactions Involving Isocyanides

Multicomponent Coupling Reactions (e.g., Passerini Three-Component Reaction)

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, are highly efficient for generating molecular complexity. The Passerini three-component reaction (PT-3CR) is a notable MCR for the synthesis of tetrazole derivatives. scielo.brorganic-chemistry.org This reaction typically involves an oxo component (aldehyde or ketone), an isocyanide, and an azide source, often trimethylsilyl azide (TMSN3), to produce α-acyloxy amides which, in the context of tetrazole synthesis, are 1-substituted-5-(α-hydroxyalkyl)-1H-tetrazoles.

The use of sonication has been shown to accelerate the catalyst-free PT-3CR, leading to high yields of 5-(1-hydroxyalkyl)tetrazoles. This method is applicable to a broad range of aldehydes and isocyanides. The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic aldehydes. Aliphatic aldehydes have also been shown to react efficiently, particularly with benzyl isocyanide.

The Ugi four-component reaction, another prominent MCR, can also be adapted for tetrazole synthesis, further highlighting the versatility of isocyanide-based multicomponent strategies in accessing diverse tetrazole scaffolds. scielo.brorganic-chemistry.org

| Oxo Component | Isocyanide | Yield (%) in PT-3CR |

|---|---|---|

| Aromatic Aldehydes (various substitutions) | Various Isocyanides | Moderate to Good |

| Aliphatic Aldehydes | Benzyl Isocyanide | Excellent |

| Paraformaldehyde | Various Isocyanides | Moderate |

Formation and Application of 5-Metallo-1-benzyl-1H-tetrazoles

The direct functionalization of the C5 position of the tetrazole ring can be challenging. A powerful strategy to overcome this is through the formation of 5-metallo-1-substituted-1H-tetrazoles. These organometallic intermediates serve as versatile synthons for introducing a variety of substituents at the 5-position.

Specifically, N-protected (1H-tetrazol-5-yl)zinc pivalates have been prepared as storable solids with notable air and moisture stability. These zincated tetrazoles are synthesized in high yields via deprotonation of the corresponding N-protected 1H-tetrazole using a mixed zinc-magnesium base, TMPZnCl·Mg(OPiv)2.

The utility of these 5-zincated tetrazoles is demonstrated in their subsequent reactions. They can readily participate in Negishi cross-coupling reactions with aryl halides, providing a straightforward route to 5-aryl-1H-tetrazoles. Furthermore, they can undergo copper-catalyzed electrophilic amination reactions with hydroxylamine benzoates. These applications highlight the synthetic potential of 5-metallo-1-benzyl-1H-tetrazoles for creating functionalized tetrazole derivatives that would be difficult to access through other methods.

Generation of Tetrazole Carbanions (M = K, MgX, ZnX)

The acidity of the methylene (B1212753) protons in 1-substituted-5-benzyl-1H-tetrazoles allows for their deprotonation by a suitable base to form a resonance-stabilized carbanion. The choice of the counterion (M) plays a crucial role in the stability and reactivity of the resulting organometallic species.

Potassium Salts (M = K): The formation of potassium 5-benzyl-1H-tetrazolide can be achieved through the use of strong potassium bases. These potassium-derived reagents are highly reactive and can undergo additions to carbonyl compounds.

Grignard Reagents (M = MgX): The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has proven effective for the C-H deprotonation of N-protected tetrazoles. This method provides a metalated intermediate with enhanced stability, which is crucial for subsequent reactions. The application of the turbo Grignard reagent represents a significant advancement in the deprotonation of tetrazoles.

Zinc Derivatives (M = ZnX): Organozinc reagents of this compound can also be prepared. These reagents often exhibit different reactivity profiles compared to their potassium or magnesium counterparts, offering a complementary tool for synthetic chemists. Practical methods for the generation and use of new 5-metallo-1-benzyl-1H-tetrazoles where M can be K, MgX, or ZnX have been developed, starting from either 1-benzyl-1H-tetrazole or 1-benzyl-5-bromo-1H-tetrazole. By varying the metal counterion, the stability of the tetrazole carbanion can be modulated.

Nucleophilic Additions to Carbonyl Compounds

Once generated, these tetrazole carbanions serve as potent nucleophiles in additions to a variety of carbonyl compounds, including aldehydes and ketones. This reaction is a powerful tool for the construction of more complex molecular architectures containing the this compound moiety.

The reaction of these metalated tetrazoles with electrophiles such as aldehydes and ketones leads to the formation of the corresponding alcohol adducts. The stability of the organometallic intermediate is a key factor in the success of these reactions, as unstable intermediates can lead to side reactions such as the elimination of nitrogen to form a cyanamide byproduct.

The table below summarizes the outcomes of the nucleophilic addition of a Grignard-derived 1N-PMB-protected tetrazole carbanion to a range of aldehydes and ketones.

| Entry | Electrophile | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methanol | 99 |

| 2 | 3-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(3-methoxyphenyl)methanol | 98 |

| 3 | 2-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(2-methoxyphenyl)methanol | 99 |

| 4 | Furan-3-carbaldehyde | Furan-3-yl(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)methanol | 84 |

| 5 | Thiophene-3-carbaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(thiophen-3-yl)methanol | 98 |

| 6 | Pivalaldehyde | 1-(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)-2,2-dimethylpropan-1-ol | 97 |

| 7 | Cyclohexanecarbaldehyde | Cyclohexyl(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)methanol | 98 |

| 8 | Acetophenone | 1-(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)-1-phenylethan-1-ol | 86 |

| 9 | 2-Acetylfuran | 1-(Furan-2-yl)-1-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)ethan-1-ol | 94 |

| 10 | 2-Acetylpyridine | 1-(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)-1-(pyridin-2-yl)ethan-1-ol | 91 |

Advanced Synthetic Strategies and Late-Stage Functionalization

Beyond the foundational carbanion chemistry, the field is continually evolving with the development of more sophisticated synthetic strategies. These advanced methods aim to introduce functional groups with greater precision and efficiency, often under milder conditions.

Late-Stage Functionalization (LSF): A paradigm shift in synthetic chemistry, LSF focuses on the introduction of functional groups into complex molecules at the final stages of a synthetic sequence. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. For tetrazole-containing compounds, LSF can be employed to modify the benzyl ring or the tetrazole nucleus itself, providing a powerful tool for optimizing the properties of a lead compound. The introduction of tetrazoles from their nitrile precursors is a common late-stage functionalization approach.

Novel Building Block Strategies: An innovative approach involves the use of pre-functionalized tetrazole building blocks, such as tetrazole aldehydes. These can be incorporated into multicomponent reactions or other synthetic transformations to rapidly assemble complex, drug-like molecules. This strategy complements traditional methods and addresses the growing demand for novel tetrazole-based scaffolds that are challenging to synthesize through other routes.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 1h Tetrazole Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural and electronic makeup.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structural framework of molecules. In the context of 5-benzyl-1H-tetrazole and its derivatives, FT-IR spectra reveal characteristic absorption bands that correspond to specific vibrational modes.

For the parent compound, this compound, characteristic FT-IR peaks are observed that confirm its structural integrity. rsc.org The FT-IR spectrum of a related analogue, 5-(benzylthio)-1H-tetrazole (5B1HT), has been extensively studied. pnrjournal.compnrjournal.com Key vibrational bands for 5B1HT include N=N stretching vibrations, aromatic –C=C stretching, and CH2 scissoring vibrations. pnrjournal.com Specifically, the N=N stretching vibration is identified around 1329.03 cm⁻¹, while the CH2 scissoring vibration is observed at 1432 cm⁻¹. pnrjournal.com Aromatic C=C stretching is noted at 1546 cm⁻¹. pnrjournal.com The presence of the tetrazole ring is further indicated by characteristic peaks in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

The FT-IR spectra of various substituted this compound analogues provide further insights. For instance, in 5-(4-chlorobenzyl)-1H-tetrazole, prominent peaks are seen at 2985, 2838, 2696, 1487, 1404, 1048, and 763 cm⁻¹. rsc.org Similarly, 5-(3-methylbenzyl)-1H-tetrazole exhibits bands at 2985, 2838, 1820, 1487, 1083, and 783 cm⁻¹. rsc.org These variations in peak positions and intensities reflect the influence of different substituents on the molecular vibrations of the benzyl (B1604629) and tetrazole moieties.

A comparative table of selected FT-IR vibrational frequencies for this compound and its analogues is presented below.

| Compound | Key FT-IR Vibrational Frequencies (cm⁻¹) |

| This compound | Data not explicitly detailed in the provided search results. |

| 5-(Benzylthio)-1H-tetrazole | 1546 (aromatic C=C), 1432 (CH₂ scissoring), 1329.03 (N=N stretching) pnrjournal.com |

| 5-(4-Chlorobenzyl)-1H-tetrazole | 2985, 2838, 2696, 1487, 1404, 1048, 763 rsc.org |

| 5-(3-Methylbenzyl)-1H-tetrazole | 2985, 2838, 1820, 1487, 1083, 783 rsc.org |

| 5-(4-Methylbenzyl)-1H-tetrazole | 3000, 2861, 2695, 1083, 753 rsc.org |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on non-polar bonds and symmetric vibrations, which are often weak or absent in infrared spectra. The experimental FT-Raman spectrum of 5-(benzylthio)-1H-tetrazole (5B1HT) has been reported and analyzed. pnrjournal.com While specific peak assignments from the experimental spectrum are not detailed in the provided text, it is noted that the assignment of the carbon-sulfur (C-S) stretching vibration can be challenging in FT-IR spectra due to variable intensity. pnrjournal.com However, these peaks, which are expected in the 1030.23-200 cm⁻¹ range, can be more readily identified in the FT-Raman spectrum. pnrjournal.com

Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the FT-Raman spectra of 5B1HT, showing good agreement with the experimental data. pnrjournal.com These calculations help in the definitive assignment of vibrational modes. For instance, in the case of 5B1HT, four C-S stretching modes are predicted. pnrjournal.com

Normal Coordinate Analysis and Total Energy Distribution

To gain a deeper understanding of the vibrational modes observed in FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) and Total Energy Distribution (TED) calculations are employed. These computational methods, often based on Density Functional Theory (DFT), allow for the precise assignment of each vibrational band to specific atomic motions within the molecule.

For 5-(benzylthio)-1H-tetrazole (5B1HT), a complete assignment of vibrational bands was achieved by interpreting the spectra with the aid of NCA following full structure optimization and force field calculations. pnrjournal.compnrjournal.com The vibrational modes were assigned using the SQM program based on TED analysis. pnrjournal.com For example, the 46th vibrational mode, predicted at 482 cm⁻¹, shows a 46% contribution from C-S stretching. pnrjournal.com Other vibrations, such as C-S torsion and out-of-plane N-S bending, were also identified through these calculations. pnrjournal.com

Similarly, for 5-(benzylthio)-1-cylopentyl-1H-tetrazole, the spectra were interpreted with the aid of normal coordinate analysis following full structure optimization and force field calculations based on DFT. nih.gov The optimized geometry was used to determine the total energy distribution and harmonic vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR and ¹³C-APT NMR Analyses

¹H NMR and ¹³C NMR are the most common NMR techniques used for the structural elucidation of organic compounds. For this compound, the ¹H NMR spectrum (in DMSO-d₆) shows a broad singlet at 16.15 ppm corresponding to the N-H proton of the tetrazole ring, a multiplet between 7.19 and 7.37 ppm for the five aromatic protons of the benzyl group, and a singlet at 4.25 ppm for the two methylene (B1212753) protons. rsc.org The ¹³C NMR spectrum (in DMSO-d₆) displays signals at 155.71 (C-tetrazole), 136.45, 129.46, 129.22, 129.16, 128.59, 128.11, 127.31 (aromatic carbons), and 29.43 (methylene carbon) ppm. rsc.org

The NMR spectra of various analogues have also been reported. For instance, the ¹H NMR of 5-(4-chlorobenzyl)-1H-tetrazole shows a broad singlet at 16.10 ppm (N-H), two doublets at 7.36 and 7.26 ppm for the aromatic protons, and a singlet at 4.25 ppm for the methylene protons. rsc.org The ¹³C NMR spectrum exhibits signals at 155.80, 135.41, 132.27, 131.16, 129.16, and 28.73 ppm. rsc.org

Attached Proton Test (APT) NMR is a useful technique to differentiate between CH, CH₂, and CH₃ groups from quaternary carbons. For 5-(benzylthio)-1H-tetrazole (5B1HT), ¹³C-APT spectral measurements have been discussed. pnrjournal.compnrjournal.com

A summary of the experimental ¹H and ¹³C NMR chemical shifts for this compound and some of its analogues is provided in the table below.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | DMSO-d₆ | 16.15 (1H, br), 7.19-7.37 (5H, m), 4.25 (2H, s) rsc.org | 155.71, 136.45, 129.46, 129.22, 129.16, 128.59, 128.11, 127.31, 29.43 rsc.org |

| 5-(Benzylthio)-1H-tetrazole | CDCl₃ | 13.40-11.50 (1H, s), 7.49-7.35 (5H, m), 4.58 (1H, s) pnrjournal.com | Data not explicitly detailed in the provided search results. |

| 5-(4-Chlorobenzyl)-1H-tetrazole | DMSO-d₆ | 16.10 (1H, br), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s) rsc.org | 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 rsc.org |

| 5-(3-Methylbenzyl)-1H-tetrazole | DMSO-d₆ | 16.22 (1H, br), 7.15-7.19 (1H, m), 6.99-7.03 (3H, m), 4.19-4.23 (2H, s), 2.22 (3H, s) rsc.org | 155.78, 138.39, 136.34, 129.75, 129.12, 128.14, 126.22, 29.35, 21.44 rsc.org |

| 5-(4-Methylbenzyl)-1H-tetrazole | DMSO-d₆ | 7.04-7.13 (4H, m), 4.16 (2H, s), 2.20 (3H, s) rsc.org | 155.90, 136.63, 133.39, 129.76, 129.03, 29.02, 21.12 rsc.org |

Theoretical Chemical Shift Predictions using GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. conicet.gov.arimist.ma This method, often employed in conjunction with DFT, allows for the calculation of theoretical chemical shifts that can be compared with experimental data to confirm structural assignments. nih.gov

For 5-(benzylthio)-1H-tetrazole (5B1HT), the GIAO method was used to carry out the NMR analysis. pnrjournal.com The theoretical chemical shifts were calculated and compared to the experimental results to identify and characterize the molecule. pnrjournal.com The calculations were performed in DMSO solution using the IEF-PCM model, and the theoretical and experimental chemical shifts showed good agreement. pnrjournal.com

Similarly, for this compound, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory and were found to be in good agreement with the experimental data. rsc.org This approach has also been successfully applied to other tetrazole derivatives, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole, where the predicted NMR chemical shifts were consistent with the experimental values. researchgate.net

A comparison of experimental and theoretical chemical shifts for 5-(benzylthio)-1H-tetrazole is shown below.

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C8 | 42.62 | 38.86 |

| C12 | 132.5 | 126.05 |

| C13 | 132.7 | 126.05 |

| C14 | 133.2 | 128.08 |

| C16 | 133.7 | 128.08 |

| C18 | 134.8 | 129.01 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of this compound and its derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. While unsubstituted tetrazoles typically absorb in the vacuum UV region at wavelengths below 200 nm, the introduction of substituents like the benzyl group causes a shift in the absorption maxima to more accessible UV regions, a phenomenon known as a bathochromic shift. pnrjournal.com

For the analogue 1-benzyl-5-amino-1H-tetrazole (BAT) , the UV-Vis spectrum recorded in a dimethylformamide (DMF) solution shows a maximum absorption peak (λmax) at 190.15 nm. academie-sciences.fr Comparisons between experimental data and theoretical calculations suggest that in polar, aprotic solvents such as DMF and dimethyl sulfoxide (B87167) (DMSO), the monomeric form of BAT is predominant. exlibrisgroup.comresearchgate.net

In the case of 5-(benzylthio)-1H-tetrazole (5B1HT) , analysis in a DMSO solvent reveals a single absorbance peak at 271 nm. pnrjournal.com This significant shift to a longer wavelength compared to unsubstituted tetrazoles is attributed to the influence of intermolecular interactions and the electronic effects of the benzylthio substituent. pnrjournal.com The study of such electronic transitions provides insight into the molecular structure and environment of these compounds. exlibrisgroup.com

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1-benzyl-5-amino-1H-tetrazole (BAT) | DMF | 190.15 | academie-sciences.fr |

| 5-(benzylthio)-1H-tetrazole (5B1HT) | DMSO | 271 | pnrjournal.com |

X-ray Diffraction Studies

X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction has been successfully employed to elucidate the detailed solid-state structure of analogues such as 1-benzyl-5-amino-1H-tetrazole (BAT) . exlibrisgroup.comresearchgate.net The analysis revealed that BAT crystallizes in the monoclinic primitive system with the space group P2(1)/c. exlibrisgroup.comresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds of the N–H(amino)···N(tetrazole) type. exlibrisgroup.comresearchgate.net These interactions create a dimeric intermolecular structure, which is further extended into other dimensions by additional hydrogen bonding between the amino group's remaining hydrogen and other nitrogen atoms of the tetrazole ring. exlibrisgroup.com

A key structural feature observed in BAT is that the tetrazole and benzyl rings are not coplanar. academie-sciences.fr The measured dihedral angle between the planes of the two rings is 103.0°. academie-sciences.fr This non-planar conformation is also supported by Density Functional Theory (DFT) calculations. academie-sciences.fr

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | exlibrisgroup.comresearchgate.net |

| Space Group | P2(1)/c | exlibrisgroup.comresearchgate.net |

| a (Å) | 14.91 | exlibrisgroup.comresearchgate.net |

| b (Å) | 5.12 | exlibrisgroup.comresearchgate.net |

| c (Å) | 11.19 | exlibrisgroup.comresearchgate.net |

| Volume (ų) | 852 | exlibrisgroup.comresearchgate.net |

| Z (Formula units/cell) | 4 | exlibrisgroup.comresearchgate.net |

| Temperature (K) | 298 | exlibrisgroup.comresearchgate.net |

| R-factor (R1) | 0.0428 | exlibrisgroup.comresearchgate.net |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature and phase purity of bulk materials. The technique has been applied to characterize synthesized samples of this compound analogues.

For 5-(benzylthio)-1H-tetrazole (5B1HT) , PXRD analysis was used to confirm the crystalline nature of the synthesized powder. pnrjournal.com The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a highly crystalline material. pnrjournal.com The calculated crystallinity for the synthesized sample of 5B1HT was approximately 51.15%. pnrjournal.com The appearance of high-intensity crystalline peaks in the same phase throughout the pattern confirms the purity of the sample. pnrjournal.com

| Compound | Finding | Reference |

|---|---|---|

| 5-(benzylthio)-1H-tetrazole (5B1HT) | Calculated crystallinity of ~51.15%; high crystalline peaks indicate sample purity. | pnrjournal.com |

Computational Chemistry and Theoretical Studies on 5 Benzyl 1h Tetrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of tetrazole derivatives due to its favorable balance of accuracy and computational cost. academie-sciences.fr Functionals such as B3LYP and PBE1PBE, combined with various Pople-style basis sets like 6-311++G(d,p), are frequently employed to study these systems. academie-sciences.frpnrjournal.comnih.gov

The first step in the theoretical study of 5-Benzyl-1H-tetrazole is geometry optimization to determine its most stable three-dimensional structure. Conformational analysis is crucial for flexible molecules like this, involving the rotation around single bonds. For instance, a potential energy surface (PES) scan can be performed by systematically changing the dihedral angle between the benzyl (B1604629) group and the tetrazole ring to identify the lowest energy conformer. pnrjournal.comnih.gov

DFT calculations have been successfully used to optimize the geometries of related structures like 5-(benzylthio)-1H-tetrazole and 1-benzyl-5-amino-1H-tetrazole. academie-sciences.frpnrjournal.com For 1-benzyl-5-amino-1H-tetrazole, a comparison between calculated bond lengths and angles and those determined by X-ray crystallography showed good agreement, validating the accuracy of the theoretical methods. academie-sciences.fr The root-mean-square deviation (RMSD) between calculated and crystallographic structures for this related compound was found to be as low as 0.00103 using the B3LYP/6-311G** method. academie-sciences.fr

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for 1-Benzyl-5-amino-1H-tetrazole (a related compound) Data sourced from reference academie-sciences.fr. The PBE1PBE/6-311G* level of theory was used for the isolated monomer calculation.*

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT) |

| Bond Length | N1-N2 | 1.348 Å | 1.353 Å |

| N2-N3 | 1.299 Å | 1.297 Å | |

| N3-N4 | 1.352 Å | 1.358 Å | |

| N4-C5 | 1.328 Å | 1.339 Å | |

| C5-N1 | 1.351 Å | 1.352 Å | |

| Bond Angle | N1-N2-N3 | 109.2° | 109.2° |

| N2-N3-N4 | 107.8° | 107.7° | |

| N3-N4-C5 | 107.0° | 107.1° | |

| N4-C5-N1 | 109.1° | 109.3° | |

| C5-N1-N2 | 106.9° | 106.7° |

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. academie-sciences.frresearchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.net

For benzyl-tetrazole systems, the HOMO is often localized on the electron-rich tetrazole ring, while the LUMO is typically found on the benzyl fragment. researchgate.net This spatial separation of orbitals suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net DFT calculations using the B3LYP/6-31g(d,p) method have been used to determine the FMO energies and related quantum chemical descriptors for various tetrazole hybrids. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Tetrazole Derivative Data adapted from reference researchgate.net for a related tetrazole hybrid.

| Parameter | Value (eV) |

| HOMO Energy | -6.134 |

| LUMO Energy | -1.343 |

| Energy Gap (ΔE) | 4.791 |

| Chemical Potential (µ) | -3.738 |

| Chemical Hardness (η) | 2.395 |

| Chemical Softness (S) | 0.417 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the bonding by analyzing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In tetrazole systems, NBO analysis can quantify the stabilization energy arising from electron delocalization, such as the interaction between the lone pair electrons on nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.net For example, in a study of a gold(I) tetrazole complex, NBO analysis revealed the charge distribution across the molecule, identifying the most negative charges on the nitrogen atoms and the most positive on the phosphorus atom of the phosphine (B1218219) ligand. inorgchemres.org This type of analysis helps in understanding the electronic structure and reactivity of the tetrazole ring and its substituents.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule and predicts its sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to its electrostatic potential value, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For 1-benzyl-5-amino-1H-tetrazole, DFT calculations show that the negative electrostatic potential is concentrated around the nitrogen atoms (N2, N3, and N4) of the tetrazole ring, making them likely sites for interactions with electrophiles or for coordinating to metal ions. researchgate.net Conversely, the most positive potential is located on the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack. researchgate.net This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding. nih.govscispace.com

DFT calculations are routinely used to simulate the vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. pnrjournal.comnih.gov The calculated harmonic vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. academie-sciences.frpnrjournal.com

For a related compound, 5-(benzylthio)-1H-tetrazole, vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. pnrjournal.com The total energy distribution (TED) analysis was used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions. pnrjournal.com Similarly, NMR chemical shifts (¹H and ¹³C) are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, with calculations performed in solution using models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to account for solvent effects. pnrjournal.compnrjournal.com The good agreement typically found between theoretical and experimental spectra demonstrates the reliability of these computational methods. pnrjournal.com

Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-(benzylthio)-1H-tetrazole Data sourced from reference pnrjournal.com. Calculations performed at the B3LYP/6-311++G(d,p) level.

| Assignment | Experimental (FT-IR) | Calculated (DFT) |

| N-H stretch | - | 3200-2900 (Broad) |

| Aromatic C-H stretch | 3065 | 3160 |

| CH₂ antisymm. stretch | 2875 | 2950 |

| C=N stretch (tetrazole) | 1629 | 1630 |

| Aromatic C=C stretch | 1546 | 1550 |

| N=N stretch | 1329 | 1340 |

| C-S stretch | - | 482 |

Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions is key to explaining the crystal packing of this compound. X-ray diffraction studies and computational predictions on closely related molecules, such as 1-benzyl-1H-tetrazole and 5-(4-chlorobenzyl)-1H-tetrazole, provide significant insights. rsc.orgnih.gov

The crystal structure of these compounds is often dominated by a network of hydrogen bonds. rsc.orgexlibrisgroup.com In 5-(4-chlorobenzyl)-1H-tetrazole, molecules are linked into chains by N–H···N hydrogen bonds. nih.gov These chains are further organized into ribbons through π–π interactions between adjacent tetrazole rings, with a centroid-to-centroid distance of 3.526 Å. nih.gov

In the case of 1-benzyl-1H-tetrazole, the crystal packing is characterized by numerous weak C–H···N and C–H···C intermolecular hydrogen bonds. rsc.org This leads to an unusual arrangement of segregated, infinite S-shaped layers of phenyl and tetrazole rings, where direct π–π stacking between the aromatic groups is absent. rsc.org A blind crystal structure prediction challenge successfully identified the experimental structure, confirming that modern computational methods can accurately model the complex interplay of intermolecular forces, including those from lone pairs and π-electron density, that govern the crystal packing of benzyltetrazoles. rsc.org

Table 4: Crystallographic Data for 5-(4-Chlorobenzyl)-1H-tetrazole Data sourced from reference nih.gov.

| Parameter | Value |

| Chemical Formula | C₈H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.654 Å |

| b | 4.9321 Å |

| c | 12.688 Å |

| β | 105.63° |

| Volume | 883.1 ų |

| Z | 4 |

Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in determining the supramolecular architecture and crystalline packing of tetrazole derivatives. In the case of related compounds, such as 1-benzyl-5-amino-1H-tetrazole, extensive intermolecular hydrogen bonds of the N–H···N type have been observed. exlibrisgroup.com These interactions are crucial in forming dimeric structures, where simultaneous hydrogen bonds between the amino group and the tetrazole ring of adjacent molecules create a stable arrangement. exlibrisgroup.com Furthermore, additional hydrogen bonds can extend this network into a more complex, multi-dimensional assembly. exlibrisgroup.com For sulfur-containing analogues like 5-(benzylthio)-1H-tetrazole, the presence of strong carbon, hydrogen, and nitrogen bonding is noted, which contributes to a lack of agglomeration in its solid state. pnrjournal.com While direct experimental data on the hydrogen bonding network of this compound is not extensively detailed in the provided literature, theoretical studies on similar tetrazole structures suggest that the N-H of the tetrazole ring is a potent hydrogen bond donor, readily interacting with nitrogen atoms within the tetrazole core of neighboring molecules. In the broader context of tetrazole chemistry, hydrogen bonding is a key factor in the design of novel materials and active pharmaceutical ingredients. nih.gov

Hirshfeld Surface Analysis

In a study of a related compound, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, Hirshfeld surface analysis showed that N···H/H···N and S···H/H···S contacts were the most significant contributors to the surface interactions. nih.gov The analysis of two-dimensional fingerprint plots provides a quantitative breakdown of these contacts. For instance, the contributions of different interactions for this fluorinated tetrazole are summarized in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| N···H/H···N | 21.9 |

| S···H/H···S | 21.1 |

| H···H | 14.6 |

| F···H/H···F | 11.8 |

| C···H/H···C | 9.5 |

| C···C | 6.6 |

| Other | < 5.0 |

This data is for 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione and is presented as a representative example of Hirshfeld analysis on a tetrazole derivative. nih.gov

Red spots on the d_norm map highlight close contacts, which often correspond to hydrogen bonds, while blue regions indicate areas with weaker or no significant intermolecular interactions. mdpi.com The shape-index surface can also reveal features like π–π stacking interactions, which are indicated by the presence of characteristic red and blue triangles. nih.gov Although a specific Hirshfeld surface analysis for this compound is not available in the provided results, the methodology applied to similar tetrazoles provides a clear framework for how its intermolecular interactions would be analyzed.

Solvent Effects in Theoretical Calculations (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are employed to simulate these solvent effects. In a theoretical study of 5-(benzylthio)-1H-tetrazole, the Integral Equation Formalism variant of PCM (IEF-PCM) was used to calculate NMR chemical shifts in a DMSO solution. pnrjournal.com The use of the PCM model is crucial as it accounts for the dielectric continuum of the solvent, providing a more accurate prediction of molecular properties in solution compared to gas-phase calculations. pnrjournal.com

The choice of solvent can also dramatically affect the tautomeric equilibrium in tetrazoles. Theoretical estimations using the self-consistent reaction field (SCRF) model, a precursor to modern PCM methods, have shown that for the parent tetrazole, the 2H-tautomer is more stable in media with low dielectric constants (less than approximately 7). pnrjournal.com However, in solvents with higher dielectric constants, an energy reversal occurs, and the more polar 1H-tautomer becomes the ground state. pnrjournal.com This highlights the critical importance of including solvent effects in theoretical calculations to accurately predict the behavior of tetrazoles like this compound in different chemical environments.

Tautomeric Equilibrium Analysis (e.g., 1H- and 2H-Tautomers)

Tetrazoles exhibit a fascinating tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring has a profound impact on the molecule's electronic structure, stability, and reactivity. While the 1H-tautomer is generally predominant in the crystalline phase, both tautomers can coexist in solution, with their relative populations being highly dependent on the solvent. pnrjournal.com

In the gas phase, the 2H-form of the parent tetrazole is found to be more stable. mdpi.com However, in solution, the equilibrium can shift. The 1H-form, being more polar, is favored in high-polarity solvents. pnrjournal.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting this tautomeric equilibrium. These calculations can predict the relative energies of the tautomers and thus their expected equilibrium distribution under different conditions. For N-benzoyl 5-(aminomethyl)tetrazole, the existence of these two tautomeric forms is a key consideration in understanding its chemical behavior. mdpi.com The pKa of tetrazole is comparable to that of acetic acid, indicating its acidic nature, which is a direct consequence of the N-H proton. mdpi.com

A summary of the general stability trends for tetrazole tautomers is presented below:

| Phase/Environment | More Stable Tautomer |

| Crystalline Phase | 1H-Tautomer |

| Gas Phase | 2H-Tautomer |

| High Polarity Solvent | 1H-Tautomer |

| Low Polarity Solvent | 2H-Tautomer |

This table represents general trends observed for the parent tetrazole and related derivatives. pnrjournal.commdpi.com

For this compound, a thorough computational analysis would involve optimizing the geometries of both the 1H- and 2H-tautomers and calculating their energies in the gas phase and in various solvents using a model like PCM. This would provide a quantitative understanding of its tautomeric preferences.

Applications in Materials Science and Industrial Chemistry

Coordination Chemistry and Ligand Design

Tetrazole derivatives, including 5-Benzyl-1H-tetrazole, are of significant interest in coordination chemistry due to their versatile nature as ligands. pnrjournal.comthieme-connect.com The tetrazole ring, with its four nitrogen atoms, can coordinate with various metal ions, leading to the formation of stable complexes. mdpi.com This ability allows for the design of diverse metal-organic frameworks (MOFs) and coordination polymers. guidechem.com The specific arrangement of nitrogen atoms in the tetrazole ring enables it to act as a multidentate ligand, facilitating the construction of complex and functional coordination networks. guidechem.com Research has shown that some of these metal-organic complexes exhibit valuable properties, such as fluorescence, making them potentially useful in various sensing and optical applications. guidechem.com The structural features of tetrazole-based ligands play a crucial role in determining the dimensionality and topology of the resulting coordination polymers.

| Application Area | Key Feature of this compound | Resulting Structures | Potential Uses |

| Coordination Chemistry | Multidentate ligand capabilities | Metal-Organic Frameworks (MOFs) | Sensing, Optical Devices |

| Ligand Design | Versatile coordination modes | Coordination Polymers | Catalysis, Gas Storage |

Energetic Materials and Propellants

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make its derivatives, including this compound, valuable components in the field of energetic materials. mdpi.comwikipedia.org The decomposition of tetrazoles releases a substantial amount of energy and produces environmentally benign nitrogen gas. nih.gov This characteristic has led to the exploration of tetrazole-based compounds as explosives and as components in rocket propellants. wikipedia.orgnih.gov

Energetic salts derived from tetrazoles have been synthesized and studied for their performance as high-density energetic materials. nih.govrsc.org These salts often exhibit high detonation velocities and pressures, making them competitive with traditional energetic materials. nih.gov For instance, certain tetrazole-based energetic salts have calculated detonation velocities ranging from 7677 to 9487 m/s and detonation pressures from 19.4 to 33.6 GPa. nih.gov The thermal stability and sensitivity of these materials are critical parameters that are carefully evaluated for their practical application. nih.gov Research in this area focuses on developing new tetrazole derivatives that offer improved performance and safety characteristics. rsc.org

Gas Generators (e.g., Airbags)

The ability of tetrazole compounds to rapidly decompose and generate large volumes of non-toxic nitrogen gas is a key property utilized in gas generators, particularly for automotive airbags. pnrjournal.comnih.gov 5-Aminotetrazole is one such derivative used for this purpose. wikipedia.org The combustion of these compounds is characterized by a high burn rate and relative stability, which are desirable features for the controlled and rapid inflation of airbags in the event of a collision. wikipedia.org The use of tetrazole-based gas generants is considered more environmentally friendly compared to older technologies that relied on sodium azide (B81097).

Photography and Photoimaging Systems

In the realm of photography and photoimaging, tetrazole derivatives have found application as stabilizers. thieme-connect.commdpi.com They can be incorporated into photographic emulsions to prevent fogging, which is the undesirable formation of silver in unexposed areas of the film. google.com High molecular weight polymers containing tetrazole moieties have been developed for this purpose, acting as effective antifoggants and fog stabilizing agents. google.com These polymeric tetrazoles can be added to the silver halide emulsion before or after the final digestion process. google.com The concentration of these polymers is carefully controlled to achieve the desired stabilizing effect without negatively impacting the photographic properties of the emulsion. google.com The photochemical transformations of tetrazole derivatives are also a subject of study for their potential applications in creating photo-responsive materials. researchgate.netnih.gov

Oligonucleotide Synthesis as Activators (e.g., 5-Benzylthio-1H-tetrazole (BTT))

A closely related compound, 5-Benzylthio-1H-tetrazole (BTT), plays a crucial role as an activator in the automated synthesis of oligonucleotides. sigmaaldrich.cnglenresearch.comsigmaaldrich.com Oligonucleotides are short DNA or RNA molecules with wide-ranging applications in research, diagnostics, and therapeutics. In the phosphoramidite (B1245037) method of oligonucleotide synthesis, an activator is required to facilitate the coupling reaction between a phosphoramidite monomer and the growing oligonucleotide chain.

BTT is favored for this purpose, particularly in RNA synthesis, due to its ability to efficiently protonate the phosphoramidite, forming a highly reactive intermediate. sigmaaldrich.cnsigmaaldrich.comglenresearch.com This intermediate then readily reacts with the 5'-hydroxyl group of the oligonucleotide. sigmaaldrich.cnsigmaaldrich.com BTT is considered a more effective activator than the traditional 1H-Tetrazole for certain applications, especially with sterically hindered phosphoramidites like those used in RNA synthesis. glenresearch.com

Properties of 5-Benzylthio-1H-tetrazole (BTT)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₄S | sigmaaldrich.cnsigmaaldrich.comglenresearch.com |

| Molecular Weight | 192.24 g/mol | sigmaaldrich.cnsigmaaldrich.comchemicalland21.com |

| Appearance | White to off-white crystalline powder | chemicalland21.com |

| Melting Point | 135-138 °C | sigmaaldrich.cnsigmaaldrich.com |

Polymer Chemistry and Chromatographic Stationary Phases

The unique chemical properties of the tetrazole ring have been exploited in polymer chemistry to create novel materials with specific functionalities. conicet.gov.ar Polymers decorated with tetrazole groups are of interest for their potential in various applications due to their nitrogen-rich nature. conicet.gov.ar

In the field of chromatography, silica-based stationary phases bonded with tetrazole derivatives have been developed for use in High-Performance Liquid Chromatography (HPLC). nih.gov These stationary phases have demonstrated utility in hydrophilic interaction chromatography (HILIC), a technique used for the separation of highly polar compounds. researchgate.net A stationary phase with poly(N-(1H-tetrazole-5-yl)-methacrylamide) bonded to silica (B1680970) has been shown to effectively separate polar compounds like carbohydrate isomers. sigmaaldrich.cn The tetrazole groups on the stationary phase can participate in various interactions, including hydrophobic, π-π, hydrogen bonding, and electrostatic interactions, providing unique selectivity compared to traditional reversed-phase columns like C18. nih.gov This distinct selectivity makes tetrazole-based columns a valuable tool for separating complex mixtures and for use in two-dimensional liquid chromatography systems. nih.gov

Agrochemical Applications (e.g., Pesticides, Insecticides, Plant Growth Regulators)

Tetrazole derivatives have been investigated for their potential use in agriculture as pesticides, insecticides, and plant growth regulators. thieme-connect.commdpi.com The biological activity of these compounds makes them candidates for developing new agrochemicals. nih.gov For instance, tetrazole-substituted anthranilic acid amides have been patented for their use as insecticides and acaricides. google.comgoogle.com

Research has shown that certain tetrazolinone derivatives exhibit excellent insecticidal activity against pests like Tetranychus cinnabarinus. nih.gov The discovery of insecticidal properties in tetrazolinone scaffolds has opened up new avenues for the development of lead compounds with potentially novel mechanisms of action. nih.gov Furthermore, some tetrazole compounds have been explored as herbicides. guidechem.com The development of tetrazole-containing pesticides is an active area of research, aiming to provide new solutions for crop protection. nih.gov

Role as Chemical Intermediates and Versatile Building Blocks

This compound is a pivotal compound in synthetic organic chemistry, valued for its role as a versatile chemical intermediate and a foundational building block for constructing more complex molecular architectures. ontosight.airesearchgate.net Its utility stems from the unique chemical properties of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, combined with the reactivity of the benzyl (B1604629) group. ontosight.ai The tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, meaning it shares similar physical and chemical properties that allow it to mimic the carboxylic acid group in biological systems, which is a significant feature in medicinal chemistry. thieme-connect.combeilstein-journals.orgnih.gov

The structural framework of this compound allows for various chemical transformations. The tetrazole ring can participate in reactions as a ligand in coordination chemistry or be modified to create other heterocyclic systems. thieme-connect.compnrjournal.com For instance, tetrazoles can serve as precursors for a variety of other nitrogen-containing compounds, such as triazoles and thiazoles. pnrjournal.com This versatility makes 5-substituted tetrazoles like this compound crucial starting materials in the synthesis of a wide array of organic compounds. researchgate.net

One of the common methods for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide. researchgate.netthieme-connect.com In the context of this compound, this involves the reaction of benzyl cyanide with an azide source. Researchers have developed efficient procedures for this synthesis, for example, using ceric ammonium (B1175870) nitrate (B79036) as a catalyst to achieve excellent yields. thieme-connect.com The compound itself can then be used in further synthetic steps. For example, the related compound, 5-benzylthio-1H-tetrazole, is employed as an activator in the synthesis of oligonucleotides, where it reacts with a phosphoramidite group to form a highly reactive intermediate, facilitating the formation of the internucleotide bond. sigmaaldrich.com

Recent innovative strategies have expanded the role of tetrazoles as building blocks by using protected tetrazole aldehydes in multicomponent reactions (MCRs). beilstein-journals.orgnih.gov This approach allows for the direct incorporation of the tetrazole moiety into complex, drug-like molecules in a single step, offering an efficient pathway to novel chemical entities. beilstein-journals.org For instance, an oxo-tetrazole building block has been successfully used in the Ugi four-component reaction, a versatile and widely studied MCR in drug discovery, to generate a diverse range of molecules containing both mono- and di-tetrazole scaffolds. beilstein-journals.org

The role of this compound and its derivatives as intermediates is highlighted by their application in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. guidechem.com For example, 5-benzylthio-1H-tetrazole serves as a key intermediate in the synthesis of drugs like olmesartan (B1677269) medoxomil and telmisartan. guidechem.com

The following table summarizes some of the key synthetic applications of this compound and its derivatives as chemical intermediates and building blocks.

| Starting Material/Building Block | Reaction Type | Key Reagents/Conditions | Resulting Compound Class/Application | Reference |

|---|---|---|---|---|

| Benzyl Cyanide | [3+2] Cycloaddition | Sodium Azide, Ceric Ammonium Nitrate, DMF, 110 °C | This compound | thieme-connect.com |

| 5-Benzylthio-1H-tetrazole | Activation Step | Phosphoramidite | Intermediate for Oligonucleotide Synthesis | sigmaaldrich.com |

| 5-Benzylthio-1H-tetrazole | Substitution/Reaction | Chloroethanol, NaOH | 1-Hydroxyethyl-5-benzylthio-1H-tetrazole | guidechem.com |

| Tetrazole Aldehydes (Protected) | Ugi Four-Component Reaction (MCR) | Amine, Isocyanide, Carboxylic Acid | Complex molecules with mono- and di-tetrazole scaffolds | beilstein-journals.org |

| Tetrazoles | Precursor Transformation | Various (e.g., thermal, photochemical) | Other N-containing heterocycles (e.g., Triazoles, Thiazoles) | pnrjournal.com |

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-substituted-1H-tetrazoles, including 5-Benzyl-1H-tetrazole, has traditionally involved methods with certain drawbacks, such as the use of hazardous reagents like hydrazoic acid, lengthy reaction times, and difficult separation procedures. thieme-connect.combeilstein-journals.org To address these challenges, a significant research focus is on developing more efficient, environmentally friendly, and sustainable synthetic pathways.

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst recycling, a core principle of green chemistry. thieme-connect.comscielo.br Nanocatalysts, in particular, are gaining attention due to their high surface area and catalytic activity. nih.gov

Green Solvents and Catalysts: Researchers are exploring the use of water and other environmentally benign solvents, along with readily available and non-toxic catalysts like cupric sulfate (B86663) pentahydrate, to create greener synthetic protocols. scielo.brresearchgate.net

Examples of Catalysts in 5-Substituted-1H-tetrazole Synthesis

| Catalyst Type | Specific Examples | Reference |

| Homogeneous Catalysts | BF3.OEt2, Pd(OAc)2/ZnBr2, Yb(OTf)3, AlCl3, Pd(PPh3)4 | scielo.br |

| Heterogeneous Catalysts | Nanocrystalline ZnO, CuFe2O4 nanoparticles, Mesoporous ZnS, CoY zeolite, Fe3O4@SiO2, Ag NPs, Au NPs | thieme-connect.com |

| Green Catalysts | Cupric sulfate pentahydrate (CuSO4•5H2O) | scielo.br |

| Nanocatalysts | Monodisperse Platinum Nanoparticles on Activated Carbon (Pt NPs@AC) | rsc.org |

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound and related compounds. Density Functional Theory (DFT) is a powerful tool used to study the molecular structure, electronic properties, and spectroscopic characteristics of these molecules. pnrjournal.comacademie-sciences.frresearchgate.net

Key applications of computational modeling include:

Predicting Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing insights into the three-dimensional structure of the molecule. For instance, in 1-benzyl-5-amino-1H-tetrazole, the tetrazole and benzyl (B1604629) rings are not coplanar. academie-sciences.fr

Simulating Spectroscopic Data: Computational models can generate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to confirm the structure and purity of synthesized compounds. pnrjournal.comacademie-sciences.frresearchgate.net

Understanding Tautomeric Forms: 5-Substituted-1H-tetrazoles can exist in different tautomeric forms (1H and 2H). Computational studies help determine the relative stability of these tautomers in different environments. pnrjournal.com

Docking Simulations: In drug discovery, docking simulations are used to predict how a molecule like a 1,5-disubstituted tetrazole will bind to a biological target, such as a protein or enzyme. This helps in designing more potent and selective drug candidates. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The tetrazole moiety is a key pharmacophore in medicinal chemistry, and 5-substituted-1H-tetrazoles have been investigated for a wide range of biological activities. thieme-connect.comnih.gov Future research will likely expand upon these findings to explore new therapeutic applications for this compound and its derivatives.

Established and potential therapeutic areas include:

Antihypertensive Agents: Several commercial drugs, such as losartan (B1675146) and candesartan, contain a tetrazole ring and are used to treat high blood pressure. thieme-connect.comnih.gov

Anti-inflammatory and Analgesic Activity: Certain tetrazole derivatives have shown promise as anti-inflammatory and pain-relieving agents. nih.gov

Antimicrobial and Antifungal Activity: Researchers have synthesized 5-thio-substituted tetrazole derivatives that exhibit moderate activity against various microorganisms. nih.gov

Anticancer and Anti-HIV Activity: The tetrazole scaffold has been explored for its potential in developing new treatments for cancer and AIDS. pnrjournal.com

Neurotransmitter Reuptake Inhibitors: 1,5-disubstituted tetrazoles have been designed and synthesized as potential inhibitors of dopamine, norepinephrine, and serotonin (B10506) reuptake, which could be beneficial for treating depression and other mood disorders. nih.gov

Integration in Advanced Materials Development

The high nitrogen content of tetrazoles makes them attractive for applications in materials science, particularly as energetic materials. thieme-connect.comnih.gov Research in this area focuses on synthesizing new tetrazole-based compounds with desirable properties for specific applications.

Key areas of interest include:

Energetic Materials: Nitrogen-rich salts based on tetrazole derivatives are being investigated as high-density energetic materials. For example, salts of 5-hydrazino-1H-tetrazole have shown good thermal stability and, in some cases, superior detonation properties compared to conventional explosives like HMX. rsc.org

Coordination Chemistry: Tetrazoles can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. thieme-connect.com

Mechanistic Investigations of Catalytic Processes

Understanding the detailed mechanisms of catalytic reactions is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. For the synthesis of 5-substituted-1H-tetrazoles, researchers are investigating the role of various catalysts in the key [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comscielo.br

Plausible mechanisms often involve the coordination of the catalyst to the nitrile, which activates it towards nucleophilic attack by the azide ion. For instance, a proposed mechanism for a copper-catalyzed reaction suggests the formation of a copper-tetrazole intermediate. researchgate.netresearchgate.net Further studies are needed to elucidate the precise roles of different metal salts and ligands in these catalytic cycles. researchgate.net Unusual reactivity, such as dramatically accelerated decomposition of a 5-substituted-1H-tetrazole in a resistively heated microreactor, also warrants further mechanistic investigation. beilstein-journals.org

Green Chemistry Approaches in Tetrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

Key green chemistry strategies include:

Use of Water as a Solvent: Researchers have successfully used water as a solvent for the synthesis of 5-substituted 1-H-tetrazoles, often in combination with recyclable catalysts. researchgate.netresearchgate.net

Recyclable Catalysts: The development of magnetically separable nanocatalysts allows for easy recovery and reuse of the catalyst, reducing waste and cost. nih.govresearchgate.net For example, a copper(II) anchored nanocatalyst has been shown to be reusable for at least seven cycles without a significant loss in activity. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, saving time, energy, and solvents. researchgate.netresearchgate.net

Avoiding Toxic Reagents: A primary goal is to replace hazardous reagents like hydrazoic acid and toxic metal salts with safer alternatives. beilstein-journals.orgscielo.br

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Benzyl-1H-tetrazole, and how are they optimized?

- Methodology : The compound is commonly synthesized via alkylation of 1H-tetrazole with benzyl halides or via cyclization of arylcyanamides. For example, describes a 25% yield using benzylamine and 5-(4-bromophenyl)-1H-tetrazole under basic conditions. Optimization includes solvent choice (e.g., DMF or MeCN), temperature control (60–80°C), and stoichiometric ratios of reagents (e.g., excess benzylamine for improved regioselectivity) . Nano-TiCl4·SiO2 catalysts can enhance reaction efficiency by reducing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 4.31 (s, CH2) and 127–136 ppm (aromatic carbons) confirm benzyl substitution .

- IR : Absorbance at ~2709 cm⁻¹ (N-H stretch) and 694 cm⁻¹ (C-S/C-N vibrations) .

- HRMS : A molecular ion peak at m/z 160.0748 (C8H8N4⁺) validates the molecular formula .

Q. How can researchers distinguish between 1H- and 2H-tetrazole isomers during synthesis?

- Methodology : Regioselectivity is influenced by reaction conditions. Alkylation with bulky bases (e.g., K2CO3) favors 1H-isomers due to steric hindrance, while polar solvents (e.g., DMSO) stabilize 2H-isomers via solvation effects. NMR analysis of the tetrazole proton environment (δ 8–10 ppm for 1H-isomers vs. δ 7–8 ppm for 2H-isomers) provides definitive identification .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound alkylation be systematically addressed?

- Methodology :

- Computational Modeling : Use DFT calculations to predict transition-state energies for competing alkylation pathways .

- Catalytic Control : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the tetrazole nitrogen, favoring 1H-regioselectivity .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-determining steps and adjust reagent addition sequences .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodology :

- Reproducibility Checks : Replicate protocols with rigorous control of moisture (tetrazoles are hygroscopic) and oxygen levels .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., debenzylated tetrazole) that reduce yields .

- Meta-Analysis : Compare solvent polarity, catalyst loading, and temperature across studies to identify critical variables .

Q. How can single-crystal X-ray diffraction (SC-XRD) clarify the molecular packing of this compound?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures (4:1 v/v) .

- Data Collection : Use the WinGX suite for structure solution and refinement. Key parameters include hydrogen-bonding interactions (N-H···N) and π-stacking of benzyl groups, which influence stability .

Q. What are the implications of this compound’s role as a bioisostere in medicinal chemistry?

- Methodology :

- Pharmacophore Mapping : Replace carboxylic acid groups with tetrazole moieties to improve metabolic stability. Assess via logP measurements and in vitro CYP450 inhibition assays .

- SAR Studies : Modify the benzyl substituent (e.g., halogenation) to enhance target binding. Use molecular docking to predict interactions with enzymes like angiotensin-converting enzyme (ACE) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in toxicity profiles of this compound derivatives?

- Methodology :

- Toxicogenomic Screening : Compare in vitro cytotoxicity (e.g., HepG2 cell assays) with in silico predictions (e.g., ProTox-II) to identify false positives .

- Dose-Response Curves : Use Hill equation modeling to differentiate acute vs. chronic toxicity thresholds .

Q. What statistical approaches validate the reproducibility of synthetic protocols?

- Methodology :